molecular formula C11H8FNO2 B13184004 5-Fluoro-8-methylisoquinoline-1-carboxylic acid

5-Fluoro-8-methylisoquinoline-1-carboxylic acid

Katalognummer: B13184004
Molekulargewicht: 205.18 g/mol
InChI-Schlüssel: FEJXSQFCUMXRAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-8-methylisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

Wissenschaftliche Forschungsanwendungen

5-Fluoro-8-methylisoquinoline-1-carboxylic acid has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 5-Fluoro-8-methylisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the molecule can enhance its binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Fluoro-8-methylisoquinoline-1-carboxylic acid is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both a fluorine atom and a carboxylic acid group makes it a versatile compound for various applications .

Eigenschaften

Molekularformel

C11H8FNO2

Molekulargewicht

205.18 g/mol

IUPAC-Name

5-fluoro-8-methylisoquinoline-1-carboxylic acid

InChI

InChI=1S/C11H8FNO2/c1-6-2-3-8(12)7-4-5-13-10(9(6)7)11(14)15/h2-5H,1H3,(H,14,15)

InChI-Schlüssel

FEJXSQFCUMXRAF-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=C(C=C1)F)C=CN=C2C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.